molecular formula C17H19N3O3S B8058547 4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole

Cat. No.: B8058547
M. Wt: 348.4 g/mol
InChI Key: SUBDBMMJDZJVOS-CRSPMMAGSA-N
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Description

The compound with the identifier “4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole” is a chemical entity listed in the PubChem database

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of the compound “4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole” involves specific synthetic routes and reaction conditions. These methods typically include the use of cyclodextrins for the formation of inclusion complexes. The preparation involves the determination of the inclusion formation constant and the use of methods to prepare host inclusion in the non-polar cavity of cyclodextrins .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Types of Reactions: The compound “4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole” undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s chemical structure and properties.

Common Reagents and Conditions: Common reagents used in the reactions of “this compound” include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products Formed: The major products formed from the reactions of “this compound” depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may result in substituted compounds.

Scientific Research Applications

The compound “4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methods. In biology, it may be used to investigate biological pathways and interactions. In medicine, the compound could be explored for its potential therapeutic effects. Additionally, it has applications in industry, such as in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of “4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole” involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole” can be identified using PubChem’s 2-dimensional and 3-dimensional neighboring sets. These similar compounds may share structural features or chemical properties with "this compound" .

Uniqueness: The uniqueness of “this compound” lies in its specific chemical structure and properties, which distinguish it from other similar compounds. These unique features may contribute to its specific applications and potential advantages in various scientific fields.

Properties

IUPAC Name

4,6,7-trideuterio-5-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3S/c1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUBDBMMJDZJVOS-CRSPMMAGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C(N2)C=CC(=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1NC(=N2)S(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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